molecular formula C13H10F2N2 B11471539 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2,6-difluorobenzonitrile

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2,6-difluorobenzonitrile

Cat. No.: B11471539
M. Wt: 232.23 g/mol
InChI Key: ZCVJDOFZNUTRRO-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,6-difluorobenzonitrile is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with dimethyl groups and a benzonitrile moiety substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2,6-difluorobenzonitrile typically involves the reaction of 2,5-dimethylpyrrole with 2,6-difluorobenzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrrole nitrogen attacks the electrophilic carbon of the benzonitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,6-difluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby blocking the enzyme’s catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylic acid
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides

Uniqueness

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,6-difluorobenzonitrile is unique due to the presence of both fluorine atoms and a nitrile group on the benzonitrile moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H10F2N2

Molecular Weight

232.23 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-2,6-difluorobenzonitrile

InChI

InChI=1S/C13H10F2N2/c1-8-3-4-9(2)17(8)12-6-5-11(14)10(7-16)13(12)15/h3-6H,1-2H3

InChI Key

ZCVJDOFZNUTRRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C(=C(C=C2)F)C#N)F)C

Origin of Product

United States

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